イナウジン

概要

説明

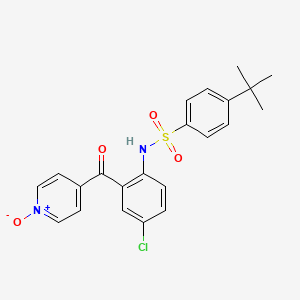

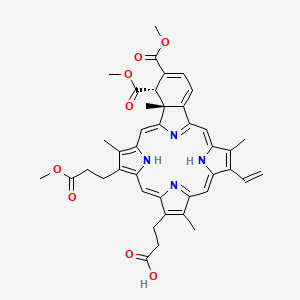

イノウジンは、腫瘍抑制タンパク質p53の新しい活性化因子として特定された低分子化合物です。特にp53タンパク質の機能的なバージョンを保持している腫瘍に対するがん治療の可能性から、大きな注目を集めています。 イノウジンは、p53を脱アセチル化して不活性化するタンパク質であるSIRT1の活性を阻害することにより作用し、p53レベルを増加させてその腫瘍抑制機能を促進します .

科学的研究の応用

Inauhzin has several scientific research applications, including:

Cancer Research: Inauhzin is primarily studied for its potential as an anti-cancer agent.

Biological Studies: Inauhzin is used to study the role of SIRT1 and p53 in cellular processes, including apoptosis and cell cycle regulation.

Drug Development: Inauhzin serves as a lead compound for the development of new anti-cancer drugs.

作用機序

イノウジンは、p53を不活性化する脱アセチル化酵素であるSIRT1の活性を阻害することにより作用します。SIRT1を阻害することにより、イノウジンはp53のアセチル化と安定性を高め、その活性化につながります。 活性化されたp53は、細胞周期停止、アポトーシス、DNA修復に関与する遺伝子の発現を誘導することで、腫瘍の増殖を抑制することができます . さらに、イノウジンはイノシン一リン酸脱水素酵素2を阻害することが示されており、その抗がん作用にさらに貢献しています .

類似の化合物との比較

類似の化合物

ヌトリン-3: p53とMDM2の相互作用を阻害することでp53を活性化する別の低分子化合物。

MI-219: p53-MDM2相互作用を阻害することで、p53を活性化する低分子化合物。

RITA: p53に結合し、MDM2による分解を防ぐ化合物.

イノウジンの独自性

イノウジンは、SIRT1とイノシン一リン酸脱水素酵素2の両方を標的とする二重の作用機序が特徴です。 この二重標的化は、1つの経路のみを標的とする化合物よりも、p53を活性化し、腫瘍の増殖をより効果的に抑制する能力を高めます .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Inauhzin plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It is a dual inhibitor of SIRT1 and IMP dehydrogenase 2 (IMPDH2), and it acts as an activator of p53 . Inauhzin binds directly to SIRT1, inhibiting its deacetylation activity, which in turn stabilizes and activates p53 . Additionally, Inauhzin inhibits IMP dehydrogenase 2, leading to ribosomal stress and further activation of p53 . These interactions highlight the compound’s potential in cancer therapy by promoting apoptosis in cancer cells.

Cellular Effects

Inauhzin exerts significant effects on various types of cells and cellular processes. It induces p53 activity and suppresses tumor growth by inhibiting SIRT1 . Inauhzin’s impact on cell function includes the induction of p53-dependent apoptosis, cell cycle arrest, and inhibition of cell proliferation . Furthermore, Inauhzin influences cell signaling pathways, gene expression, and cellular metabolism by modulating the p53 signaling pathway . These effects underscore the compound’s potential in targeting cancer cells while sparing normal cells.

Molecular Mechanism

The molecular mechanism of Inauhzin involves its interaction with key biomolecules, leading to the activation of p53. Inauhzin inhibits SIRT1, preventing the deacetylation and subsequent degradation of p53 . This stabilization of p53 results in the activation of p53-dependent transcriptional programs that promote apoptosis and cell cycle arrest . Additionally, Inauhzin inhibits IMP dehydrogenase 2, causing ribosomal stress and further activation of p53 through the RPL11/RPL5-MDM2 interaction . These molecular interactions highlight the compound’s dual targeting ability, making it a potent activator of p53.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Inauhzin have been observed to change over time. Inauhzin induces the expression of p53 target genes at a larger scale or globally, as demonstrated by microarray and real-time PCR analyses . The compound’s stability and degradation over time have been studied, revealing that Inauhzin can effectively induce apoptosis and suppress tumor growth in in vitro and in vivo models . Long-term effects on cellular function include sustained activation of p53 and inhibition of tumor growth .

Dosage Effects in Animal Models

The effects of Inauhzin vary with different dosages in animal models. Preclinical toxicity studies have determined the maximum tolerated dose (MTD) of Inauhzin analogs in mice . The administration of Inauhzin at doses ranging from 30-60 mg/kg has been found to be safe and effective in inducing p53-dependent apoptosis and suppressing tumor growth . Higher doses have shown increased toxicity, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Inauhzin is involved in several metabolic pathways, primarily through its interaction with IMP dehydrogenase 2 . By inhibiting IMP dehydrogenase 2, Inauhzin disrupts guanine nucleotide biosynthesis, leading to ribosomal stress and activation of p53 . This interaction affects metabolic flux and metabolite levels, further contributing to the compound’s anti-cancer effects . The modulation of these pathways underscores the compound’s potential in targeting cancer cell metabolism.

Transport and Distribution

Inauhzin’s transport and distribution within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to permeate cells and inhibit SIRT1 and IMP dehydrogenase 2 highlights its effective distribution within cellular compartments . Inauhzin’s localization and accumulation in cancer cells contribute to its potent anti-cancer effects . These properties are crucial for its therapeutic potential in targeting cancer cells.

Subcellular Localization

The subcellular localization of Inauhzin plays a significant role in its activity and function. Inauhzin is known to localize within the nucleus, where it interacts with SIRT1 and p53 . This localization is essential for its ability to inhibit SIRT1 and stabilize p53, leading to the activation of p53-dependent transcriptional programs . Additionally, Inauhzin’s interaction with IMP dehydrogenase 2 in the cytoplasm contributes to ribosomal stress and further activation of p53 . These localization patterns highlight the compound’s multifaceted mechanism of action.

準備方法

合成経路と反応条件

イノウジンの合成には、重要な中間体の調製とその後のカップリング反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、通常、高収率と純度を実現するために最適化されます。 例えば、ある研究では、アミド結合の形成とそれに続く官能基修飾を含む一連の反応によって、イノウジンアナログの合成が報告されています .

工業的生産方法

イノウジンの工業的生産には、一貫性、安全性、コスト効率を確保しながら、ラボでの合成プロトコルをスケールアップすることが必要になるでしょう。 これには、自動反応器、連続フロー化学、および厳格な品質管理対策を使用して、臨床用途に適した規模でイノウジンを生産することが含まれます .

化学反応の分析

反応の種類

イノウジンは、以下を含むさまざまな化学反応を起こします。

酸化: イノウジンは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、イノウジンの官能基を修飾し、その生物学的活性を変化させる可能性があります。

一般的な試薬と条件

イノウジンの合成と修飾に使用される一般的な試薬には、以下が含まれます。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換剤: ハロゲンやアルキル化剤など.

生成される主要な生成物

これらの反応から生成される主要な生成物には、それぞれ異なる化学的および生物学的特性を持つ、さまざまなイノウジンアナログが含まれます。 これらのアナログは、しばしばp53を活性化し、癌細胞の増殖を阻害する能力について評価されます .

科学研究への応用

イノウジンには、以下を含むいくつかの科学研究への応用があります。

がん研究: イノウジンは、主に抗がん剤としての可能性について研究されています。

生物学的研究: イノウジンは、アポトーシスや細胞周期制御など、細胞プロセスにおけるSIRT1とp53の役割を研究するために使用されます.

類似化合物との比較

Similar Compounds

Nutlin-3: Another small molecule that activates p53 by inhibiting the interaction between p53 and MDM2.

MI-219: A small molecule that disrupts the p53-MDM2 interaction, leading to p53 activation.

RITA: A compound that binds to p53 and prevents its degradation by MDM2.

Uniqueness of Inauhzin

Inauhzin is unique in its dual mechanism of action, targeting both SIRT1 and inosine monophosphate dehydrogenase 2. This dual targeting enhances its ability to activate p53 and suppress tumor growth more effectively than compounds that target only one pathway .

特性

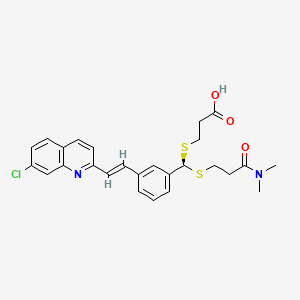

IUPAC Name |

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUOXERIKQWIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309271-94-1 | |

| Record name | 309271-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)